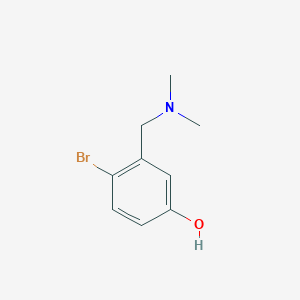

4-Bromo-3-((dimethylamino)methyl)phenol

Descripción general

Descripción

“4-Bromo-3-((dimethylamino)methyl)phenol” is a brominated phenol . It has a molecular formula of C9H12BrNO .

Molecular Structure Analysis

The molecular structure of “4-Bromo-3-((dimethylamino)methyl)phenol” can be represented by the InChI string:InChI=1S/C9H12BrNO/c1-11(2)6-7-5-8(12)3-4-9(7)10/h3-5,12H,6H2,1-2H3 . The compound has a molecular weight of 230.10 g/mol . Physical And Chemical Properties Analysis

“4-Bromo-3-((dimethylamino)methyl)phenol” has a molecular weight of 230.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 229.01023 g/mol . The topological polar surface area is 23.5 Ų . The compound has a heavy atom count of 12 .Aplicaciones Científicas De Investigación

Medicine: Therapeutic Agent Synthesis

4-Bromo-3-dimethylaminomethylphenol is utilized in the synthesis of biomedical polymers that have applications in therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment . These polymers are designed to interact with biological systems and can be used for controlled drug release, enhancing the efficacy of treatments.

Materials Science: Advanced Polymer Development

In materials science, this compound is involved in the synthesis of complex polymer structures, such as bromo-functionalized nickel initiators. These initiators are crucial for creating polymers with specific properties, which can be used in various industrial applications, including the development of new materials with enhanced strength and durability .

Environmental Science: Pollution Remediation

The compound finds its application in environmental science as a potential precursor for the synthesis of nanomaterials used in environmental remediation. These nanomaterials can help in the development of innovative solutions for pollution control, including the purification of contaminated water and air .

Analytical Chemistry: Chemical Analysis and Sensing

In analytical chemistry, 4-Bromo-3-dimethylaminomethylphenol is used as a reagent in the development of biochemical sensors. These sensors are capable of detecting various analytes with high sensitivity and specificity, which is essential for environmental monitoring and medical diagnostics .

Biochemistry: Biomolecular Research

This compound is significant in biochemistry for the functionalization of nanoparticles used in cancer detection. It plays a role in the development of electrochemical biosensors that can detect cancer biomarkers with high accuracy, contributing to early diagnosis and treatment strategies .

Pharmacology: Drug Development

In pharmacology, 4-Bromo-3-dimethylaminomethylphenol is a valuable intermediate in the synthesis of various pharmaceutical agents. Its bromo and phenol groups make it a versatile building block for constructing complex drug molecules, potentially leading to the development of new medications .

Organic Synthesis: Catalysis and Reactions

The compound is employed in organic synthesis as a building block for catalytic processes, including cross-coupling reactions. These reactions are fundamental in creating complex organic molecules, which are the basis for many synthetic materials and drugs .

Chemical Engineering: Process Optimization

In chemical engineering, this compound’s properties are analyzed to optimize chemical processes, such as reaction kinetics and material compatibility. Its role in the synthesis of advanced chemicals and materials contributes to the efficiency and sustainability of industrial operations .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that brominated phenols can participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Brominated phenols are known to participate in various chemical reactions, which could potentially affect multiple biochemical pathways .

Result of Action

Similar compounds have been known to produce various effects, such as analgesia, numbness, and reduction of physical feeling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-3-((dimethylamino)methyl)phenol. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided .

Propiedades

IUPAC Name |

4-bromo-3-[(dimethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-11(2)6-7-5-8(12)3-4-9(7)10/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJBOFJPDLZFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402099 | |

| Record name | 4-Bromo-3-((dimethylamino)methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-((dimethylamino)methyl)phenol | |

CAS RN |

848848-16-8 | |

| Record name | 4-Bromo-3-((dimethylamino)methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

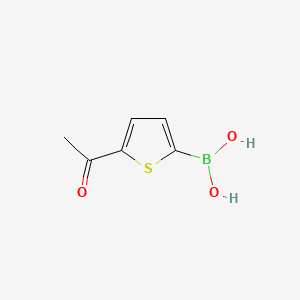

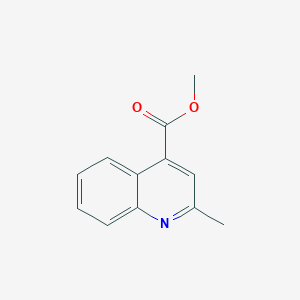

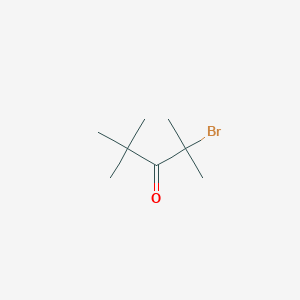

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

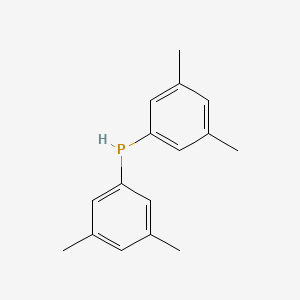

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1275756.png)

![6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1275772.png)

![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)

![Tris[(trifluoromethyl)sulfonyl]methane](/img/structure/B1275778.png)